molecular formula C11H14ClNO B1587323 4-(2-Chlorophenoxy)piperidine CAS No. 245057-65-2

4-(2-Chlorophenoxy)piperidine

Cat. No. B1587323
M. Wt: 211.69 g/mol
InChI Key: BSFOBRFGIFRVCP-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)piperidine is a chemical compound with the molecular formula C11H14ClNO . It is used for proteomics research . The molecular weight of this compound is 211.69 .


Synthesis Analysis

Piperidine derivatives, such as 4-(2-Chlorophenoxy)piperidine, can be synthesized through various methods. Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2-Chlorophenoxy)piperidine consists of a piperidine ring attached to a chlorophenoxy group . The molecular weight of this compound is 211.69 .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves various intra- and intermolecular reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Chlorophenoxy)piperidine include a molecular weight of 211.69 and a density of 1.2±0.1 g/cm3 . The boiling point of this compound is 310.4±32.0°C at 760 mmHg .

Scientific Research Applications

Metabolic Studies

4-(2-Chlorophenoxy)piperidine and its derivatives have been investigated for their metabolic effects. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been found to reduce food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985). Additionally, it has been shown to affect the satiety center, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Structural and Optical Studies

Piperidine derivatives have also been the subject of structural and optical studies. Research on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime has provided insights into their crystal structures, molecular interactions, and thermal properties (Karthik et al., 2021).

Medicinal Chemistry

In the field of medicinal chemistry, 4-(2-Chlorophenoxy)piperidine and its analogues have been explored as ligands at human dopamine receptors, contributing to the understanding of receptor affinity and selectivity (Rowley et al., 1997).

Pharmaceutical Applications

In pharmaceutical research, specific piperidine compounds have been investigated for their potential as gastric antisecretory agents, contributing to the development of nonanticholinergic drugs for peptic ulcer disease (Scott et al., 1983).

Corrosion Inhibition

Piperidine derivatives have been evaluated for their effectiveness in inhibiting copper corrosion in acidic environments, demonstrating the potential for industrial applications (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Safety And Hazards

4-(2-Chlorophenoxy)piperidine is classified as Aquatic Acute 1, Eye Irritant 2, and Skin Irritant 2 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Piperidines, including 4-(2-Chlorophenoxy)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFOBRFGIFRVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397571
Record name 4-(2-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)piperidine

CAS RN

245057-65-2
Record name 4-(2-Chlorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245057-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (4 mL) was added to crude carbamate 10.6 (1.030 g). After 20 min at rt most of the volatiles were removed in vacuo and 1 M HCl (10 mL) was added, whereupon an oil separated. This was washed with DCM (3×3 mL). The aqueous portion was basified to pH>12 with 5 M NaOH, extracted with DCM (3×4 mL), dried (MgSO4), filtered and concentrated to an oil (10 mg). The initial DCM washing was dried (MgSO4), filtered and concentrated to a pale yellow oil (1.26 g), whose 1H NMR was consistent with being the piperidinium trifluoroacetate. This material, plus the initial collected free base (10 mg) was dissolved in ether (30 mL) and washed with 5 M NaOH (10 mL), 1 M NaOH (2×10 mfL), water (10 mL) and saturated NaCl (2×10 mL), then dried (MgSO4) and filtered. HCl—saturated ether (35 mL) was added and the turbid solution was extracted with 1 M HCl (3×10 mL). The acidic portion was basified with 5 M NaOH, extracted with DCM (3×8 mL) and the organic portion dried (MgSO4), filtered and concentrated to a pale yellow oil (457 mg; 62% from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester). LC (method B) tR=8.2 min; 1H NMR (200 MHz, CDCl3) δ 7.37 (dd, J=1.6, 8.0 Hz, 1H), 7.19 (ddd, J=1.5, 7.3, 8.6 Hz, 1H), 7.0-6.8 (m, 2H), 4.42 (tt, J=3.9, 3.9 Hz, 1H), 3.18 (ddd, J=4.0, 6.3, 12.0 Hz, 2H), 2.73 (ddd, J=3.7, 8.6, 12.3 Hz, 2H), 2.00 (m, 2H), 1.77 (m, 2H); ESIMS (free base) 212.0/213.9 (100/37) [MH+].
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1.03 g
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Synthesis routes and methods II

Procedure details

The compound 91 (white solid) is prepared from the triazine 2e and from 4-(2,5-dichlorophenoxy)piperidine (obtained as under the preparative methods of intermediate 8a) according to the synthesis method 1 in toluene.
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Synthesis routes and methods III

Procedure details

The compound 92 (yellow powder) is prepared from the triazine 2e and from 4-(5-bromo-2-chlorophenoxy)piperidine (obtained as under the preparative conditions of intermediate 8a) according to the synthesis method 1 in toluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Xin, H Zhao, MD Serby, B Liu, M Liu… - Bioorganic & medicinal …, 2008 - Elsevier
A series of structurally novel stearoyl-CoA desaturase1 (SCD1) inhibitors has been identified via molecular scaffold manipulation. Preliminary structure–activity relationship (SAR) …
Number of citations: 80 www.sciencedirect.com
KP Li, JJ Gleba, EE Parent, JA Knight… - Molecular …, 2023 - ACS Publications
Stearoyl CoA desaturase 1 (SCD1) is the rate-limiting enzyme for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs) and plays a key role in endogenous (…
Number of citations: 4 pubs.acs.org
H Zhao, MD Serby, HT Smith, N Cao, TS Suhar… - Bioorganic & medicinal …, 2007 - Elsevier
A series of novel stearoyl-CoA desaturase 1 (SCD1) inhibitors were identified by scaffold design based on known SCD1 inhibitors. Large structural changes were made leading to …
Number of citations: 36 www.sciencedirect.com
G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
Stearoyl-CoA desaturase 1 (SCD1) catalyzes the committed step in the biosynthesis of monounsaturated fatty acids from saturated, long-chain fatty acids. Studies with SCD1 knockout …
Number of citations: 131 pubs.acs.org

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